molecular formula C17H13BrN2O2S B4135932 [4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate

[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate

Cat. No.: B4135932
M. Wt: 389.3 g/mol
InChI Key: IKSLKTOJGBSHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate is a complex organic compound that features a thiazole ring, a bromophenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the reaction of a bromophenylamine with a thioamide under acidic conditions. The resulting thiazole intermediate is then coupled with phenyl acetate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or tert-butylated derivatives.

Scientific Research Applications

[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the acetate ester can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetate ester enhances its solubility and potential for modification, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[2-(2-bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-11(21)22-13-8-6-12(7-9-13)16-10-23-17(20-16)19-15-5-3-2-4-14(15)18/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSLKTOJGBSHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 2
Reactant of Route 2
[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 4
Reactant of Route 4
[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 5
Reactant of Route 5
[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 6
Reactant of Route 6
[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.